N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(13-3-1-2-4-13)19-15-8-7-12-9-10-20(16(12)11-15)18(22)14-5-6-14/h7-8,11,13-14H,1-6,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOUUOOXUFFCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine
Methodology :
The cyclopropanecarbonyl group is introduced via nucleophilic acyl substitution. A representative protocol involves reacting 2,3-dihydroindole-6-amine with cyclopropanecarbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts.
Reaction Conditions :
-
Molar Ratio : 1:1.2 (amine:acyl chloride)
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Temperature : 0°C → room temperature (RT), 12 hours
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Workup : Extraction with NaHCO₃ (5%), drying over MgSO₄, and solvent evaporation.
Critical Notes :
Coupling with Cyclopentanecarboxylic Acid
Methodology :
The intermediate 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine undergoes carboxamide formation via activation of cyclopentanecarboxylic acid. A standard approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
Reaction Conditions :
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Molar Ratio : 1:1.5:1.5 (amine:acid:EDC)
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Temperature : 0°C → RT, 8–12 hours
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Workup : Partitioning between ethyl acetate and water, followed by column chromatography.
Optimization Strategies :
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Catalyst Loading : Increasing HOBt to 2.0 equivalents improves yields by reducing racemization.
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Solvent Choice : DMF enhances solubility but may require lower temperatures to suppress side reactions.
One-Pot Tandem Acylation Approach
To streamline synthesis, a one-pot method has been explored, combining both acylation steps without isolating intermediates.
Procedure :
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Initial Acylation : React 2,3-dihydroindole-6-amine with cyclopropanecarbonyl chloride in DCM/TEA.
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In Situ Activation : Direct addition of cyclopentanecarboxylic acid, EDC, and HOBt to the reaction mixture.
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Sequential Coupling : Stir at RT for 18–24 hours.
Advantages :
Challenges :
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Competing reactions between acyl chlorides and carboxylic acids necessitate precise stoichiometry.
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Requires rigorous exclusion of moisture to prevent hydrolysis.
Alternative Routes and Novel Catalysts
Enzymatic Catalysis
Recent studies propose lipase-mediated acylation as a green chemistry alternative. For example, Candida antarctica lipase B (CAL-B) catalyzes the coupling of cyclopentanecarboxylic acid with the amine intermediate in ionic liquids.
Conditions :
Limitations :
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Longer reaction times.
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Enzyme cost and recovery challenges.
Microwave-Assisted Synthesis
Microwave irradiation accelerates coupling reactions by enhancing molecular mobility. A prototype protocol achieves 75% yield in 2 hours using EDC/HOBt in DMF under 100W irradiation.
Comparative Analysis of Methods
| Parameter | Stepwise Method | One-Pot Method | Enzymatic Method |
|---|---|---|---|
| Total Yield | 65–72% | 60–68% | 55–60% |
| Reaction Time | 20–24 hours | 18–24 hours | 48 hours |
| Purification Complexity | Moderate | Low | High |
| Environmental Impact | High (solvents) | Moderate | Low |
Challenges and Mitigation Strategies
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Steric Hindrance :
-
Byproduct Formation :
-
Low Solubility :
Scalability and Industrial Considerations
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Catalyst Recycling : Sodium isobutoxide (from Patent US5068428A) can be recovered via distillation and reused for cyclopropanecarbonyl synthesis, reducing costs.
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Continuous Flow Systems : Microreactors improve heat transfer and mixing efficiency, enhancing yields by 10–15% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with these receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Carboxamides
- JNJ-5207787 (): A neuropeptide Y Y₂ receptor antagonist with a dihydroindol-6-yl core. Unlike the target compound, it features a 3-cyanophenyl acrylamide and a piperidin-4-yl group. The target compound’s cyclopentanecarboxamide may offer improved metabolic stability compared to JNJ-5207787’s acrylamide linker .
- Motesanib (): Contains a dihydroindol-6-yl group linked to a pyridinecarboxamide.
Cyclopentanecarboxamide Derivatives
and highlight cyclopentanecarboxamides with varied substituents:
- 1-(Phenylamino)cyclopentanecarboxamide (2a) (): High yield (90%) and melting point (166°C) suggest robust crystallinity. The phenylamino group enhances hydrogen-bonding capacity, contrasting with the target compound’s indole-based hydrophobic interactions .
- N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) (): Lower yield (59%) and melting point (158–161°C) compared to 2a. The hydrazine-carbonothioyl group introduces polarity, likely reducing bioavailability relative to the target compound’s compact carboxamide-indole system .
Cyclopropane-Containing Analogues
- 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (): Features a cyclopropene ring fused to a bromophenyl group. The 77% yield and crystalline solid form (mp 102°C) indicate synthetic accessibility. The target compound’s cyclopropanecarbonyl group may confer similar rigidity but with enhanced hydrolytic stability due to the absence of a strained cyclopropene .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| Target Compound* | C₁₉H₂₁N₃O₂ | N/A | N/A | Indole, cyclopentane/cyclopropane |
| JNJ-5207787 | C₂₉H₃₀N₄O₂ | N/A | N/A | Acrylamide, piperidine, cyano-phenyl |
| 1-(Phenylamino)cyclopentanecarboxamide (2a) | C₁₂H₁₄N₂O | 90 | 166 | Phenylamino, cyclopentane |
| N-(2-Phenoxyacetyl)hydrazine derivative (2.12) | C₁₅H₁₈N₄O₂S | 59 | 158–161 | Hydrazine-carbonothioyl, phenoxy |
| 1-(3-Bromophenyl)-N,N-diethyl derivative | C₁₄H₁₅BrN₂O | 77 | 102 | Cyclopropene, bromophenyl |
Key Research Findings
- Synthetic Accessibility: Cyclopentanecarboxamides generally exhibit moderate-to-high yields (50–90%), with aromatic substituents (e.g., phenylamino) favoring crystallinity .
- Bioactivity Trends : Indole-carboxamide hybrids (e.g., JNJ-5207787, Motesanib) show promise in neuropeptide and kinase modulation. The target compound’s cyclopropane moiety could enhance blood-brain barrier penetration compared to bulkier analogs .
- Physical Properties : Melting points correlate with substituent polarity; hydrophobic groups (e.g., cyclopropane) may reduce solubility but improve membrane permeability .
Q & A
Q. What are the standard synthetic routes for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide?
The synthesis typically involves multi-step procedures:
- Step 1 : Cyclopropane introduction via coupling reactions (e.g., cyclopropanecarbonyl chloride with indole derivatives under anhydrous conditions).
- Step 2 : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like DMF or DCM at 0–25°C .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity . Key challenges include controlling reaction exothermicity during cyclopropane activation and minimizing by-products in amide coupling .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry (e.g., indole NH resonance at δ 10–12 ppm, cyclopropane protons as multiplets at δ 1.2–2.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ≈ 325.18 Da) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (NH stretch) confirm functional groups .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for structure-activity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Approach :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize amide coupling (yield improved from 65% to 89% by adjusting DMF:H₂O ratio and reducing temperature to 0°C) .
- Reaction Monitoring : In-situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustments . Example Optimization Table :
| Variable | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 0°C to 25°C | 0°C | +24% |
| Solvent | DMF vs. DCM | DMF | +18% |
| Catalyst | EDC vs. DCC | EDC/HOBt | +12% |
Q. How can researchers resolve contradictory data regarding the compound’s biological activity?
Strategies :
- Orthogonal Assays : Combine in vitro enzyme inhibition assays with cellular viability tests (e.g., MTT assays) to differentiate direct target effects from off-target toxicity .
- Molecular Docking : Predict binding modes to identify plausible targets (e.g., kinase domains or GPCRs) and prioritize experimental validation .
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., IC₅₀ normalization to account for assay variability) . Case Study : Discrepancies in IC₅₀ values (1–10 µM) for kinase inhibition were resolved by identifying buffer pH (7.4 vs. 6.5) as a critical variable affecting compound protonation .
Q. What computational methods are effective for elucidating the compound’s mechanism of action?
Integrated Workflow :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2 Å indicates stable binding) .
- Quantum Mechanical (QM) Calculations : Analyze electron density maps (e.g., Fukui indices) to predict reactive sites for derivatization .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors in the cyclopropane ring) for scaffold optimization . Validation : Cross-reference computational predictions with experimental SAR (structure-activity relationship) data to refine models .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility and stability profiles?
Root-Cause Investigation :
- Solubility : Test the compound in buffered solutions (PBS, pH 7.4) and organic-aqueous mixtures (e.g., DMSO:PBS) to identify aggregation-prone conditions .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, cyclopropane ring opening under acidic conditions (pH < 4) explains instability in gastric fluid . Mitigation : Formulate with cyclodextrins or lipid nanoparticles to enhance aqueous stability .
Methodological Tables
Table 1 : Common Reaction Pathways and Conditions
| Reaction Type | Reagents/Conditions | Yield Range | Key By-Products |
|---|---|---|---|
| Amide Coupling | EDC/HOBt, DMF, 0°C, 12h | 70–89% | Urea derivatives |
| Cyclopropane Activation | Cyclopropanecarbonyl chloride, NEt₃ | 65–80% | Diastereomeric adducts |
| Purification | Silica gel (Hexane:EtOAc 3:1) | >95% purity | Unreacted starting material |
Table 2 : Key Spectroscopic Benchmarks
| Technique | Diagnostic Signal | Structural Insight |
|---|---|---|
| ¹H NMR | δ 1.3–1.8 ppm (cyclopropane CH₂) | Confirms cyclopropane integrity |
| IR | 1652 cm⁻¹ (amide C=O) | Validates amide bond formation |
| X-ray Crystallography | Hydrogen bonds: N–H···O=C (2.8–3.1 Å) | 3D packing and intermolecular interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
